STAT3 inhibitors like Stattic cause off-target cytotoxicity and inconsistent selectivity, jeopardizing in vivo data. C188-9 solves this with high-affinity SH2 domain binding (Kd=4.7 nM) and oral bioavailability. Key benefits: • No STAT3-independent cytotoxicity; blocks phosphorylation and dimerization. • Effective in oral dosing for PDX, cachexia, and burn-induced muscle wasting models. • Enables dual STAT1/3 inhibition studies for radiation resistance. Supplied ≥98% pure, ready for systemic in vivo pharmacology.
C188-9 is a cell-permeable, small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor implicated in oncology and inflammation. It acts by binding with high affinity (Kd = 4.7 nM) to the SH2 domain of STAT3, a critical step for preventing STAT3 phosphorylation, dimerization, and subsequent nuclear translocation. This targeted mechanism allows for the specific interrogation of STAT3-mediated signaling pathways. Notably, C188-9 is characterized by its oral bioavailability and favorable distribution to tumor tissues in preclinical models, making it a practical tool for in vivo studies.
STAT3 signaling and SH2 domain interaction studies
Orally dosed in vivo research models
Clinical-stage research compound (Phase I context)
While multiple STAT3 inhibitors exist, they are not biochemically or functionally interchangeable. Common substitutes, such as Stattic, have documented off-target effects, including STAT3-independent cytotoxicity and modulation of histone acetylation, which can confound experimental results and lead to misinterpretation of the phenotype as STAT3-dependent. Furthermore, differences in selectivity between STAT family members (e.g., STAT1 vs. STAT3) and dramatic variations in in vivo properties like oral bioavailability dictate the feasibility and design of preclinical studies. Selecting a compound based solely on reported potency without considering its selectivity profile and suitability for the chosen experimental system (in vitro vs. in vivo) introduces significant risk to data reproducibility and project timelines.
C188-9 demonstrates effective oral bioavailability in mice, a critical feature for preclinical studies requiring systemic administration. In a head and neck squamous cell carcinoma (HNSCC) xenograft model, oral administration of C188-9 was sufficient to prevent tumor growth. This contrasts with many first-generation STAT3 inhibitors, like Stattic, which are often limited to in vitro or intraperitoneal use due to poor pharmacokinetic properties, complicating long-term in vivo experimental design.
| Evidence Dimension | In Vivo Efficacy via Oral Route |
| Target Compound Data | Prevented tumor xenograft growth in mice via oral administration. |
| Comparator Or Baseline | Stattic: Lacks oral bioavailability, high toxicity has prevented clinical progression. |
| Quantified Difference | Enables oral dosing workflows not feasible with many comparator compounds. |
| Conditions | Nude mice bearing HNSCC xenografts (UM-SCC-17B). |
This enables simpler, more clinically relevant, and less stressful long-term animal dosing regimens compared to compounds requiring injection, directly improving workflow efficiency.
C188-9 binds directly to the STAT3 SH2 domain with high affinity, demonstrating a dissociation constant (Kd) of 4.7 nM and a Ki of 136 nM. This strong, specific binding at the site of action translates to potent functional inhibition of cytokine-induced STAT3 phosphorylation in human AML cells, with IC50 values in the range of 8–18 µM. In contrast, the widely used inhibitor Stattic, while also targeting the SH2 domain, often requires similar concentrations (e.g., IC50 of 3.2-4.9 µM in T-ALL cells) but carries a greater risk of off-target effects that can compromise data interpretation.
| Evidence Dimension | Binding Affinity (Kd) & Functional Inhibition (IC50) |
| Target Compound Data | Kd = 4.7 nM; IC50 = 8–18 µM (G-CSF-induced pSTAT3) |
| Comparator Or Baseline | Stattic: IC50 = 3.2-4.9 µM (cell viability); known for significant off-target effects in this concentration range. |
| Quantified Difference | Demonstrates nanomolar binding affinity, providing a strong mechanistic basis for its cellular activity. |
| Conditions | Binding affinity measured biochemically; functional inhibition measured in patient-derived AML cells. |
High-affinity binding provides confidence that the observed cellular effects are due to direct STAT3 engagement, reducing the risk of pursuing artifacts caused by non-specific or off-target activity.
In radioresistant HNSCC models, C188-9 treatment modulated genes regulated not only by STAT3 but also by STAT1. This dual activity is a key differentiator from highly selective STAT3 inhibitors. While selectivity is often desired, in contexts like radioresistance or certain inflammatory conditions where both STAT1 and STAT3 pathways are pathologically activated, dual inhibition can be more effective. Studies in murine colitis models have shown that dual STAT3/STAT1 inhibition can be a viable therapeutic strategy. This evidence suggests C188-9 is a distinct tool compound for investigating contexts where both pathways are relevant.
| Evidence Dimension | STAT Family Selectivity |
| Target Compound Data | Potent activity against STAT3 and STAT1. |
| Comparator Or Baseline | Hypothetical highly selective STAT3 inhibitors which would not affect STAT1-mediated pathways. |
| Quantified Difference | Modulates gene expression downstream of both STAT1 and STAT3. |
| Conditions | HNSCC xenograft models; gene expression analysis. |
For researchers studying phenomena where both STAT1 and STAT3 are implicated (e.g., specific inflammatory responses, therapy resistance), C188-9 provides a tool to probe the combined pathways, which a purely selective inhibitor could not.
The demonstrated oral bioavailability and in vivo efficacy of C188-9 make it a preferred compound for long-term preclinical cancer models, such as patient-derived xenografts (PDX) or studies on metastasis where repeated, systemic dosing is required. Its ability to be administered orally simplifies the experimental workflow and better mimics clinical administration routes.
C188-9 has been shown to preserve muscle mass and prevent skeletal muscle wasting in multiple preclinical models, including those for cancer cachexia and thermal burn injuries. Its systemic availability allows for effective targeting of STAT3 signaling in skeletal muscle to investigate mechanisms of atrophy and potential therapeutic interventions.
With its high-affinity binding to the STAT3 SH2 domain and proven ability to inhibit STAT3 phosphorylation and downstream signaling in cells, C188-9 serves as a reliable tool for validating STAT3 as a therapeutic target. It can be used to confirm that a biological phenotype in cancer or inflammatory disease models is mechanistically dependent on STAT3 activation.
Given its documented activity against both STAT3 and STAT1, C188-9 is particularly well-suited for studies where co-activation of these pathways is hypothesized to drive resistance to therapies like radiation. This allows for the exploration of dual inhibition as a strategy to overcome resistance.
Irritant